molecular formula C15H20N6O3 B2850381 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 919743-67-2

2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2850381
CAS No.: 919743-67-2
M. Wt: 332.364
InChI Key: BXRNQGRDNGCXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a synthetic purine-dione derivative intended for research use only. This compound is part of a class of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives that have been identified in scientific research as having high affinity and functional activity at serotonin receptors, particularly the 5-HT1A receptor subtype . Compounds in this structural class have been investigated as potent 5-HT1A receptor partial agonists, demonstrating significant antidepressant-like activity in preclinical in vivo models such as the forced swim test . The 5-HT1A receptor is a critical target in neuropharmacology for the research of central nervous system (CNS) disorders . The core imidazopurine-dione structure is also being explored in other therapeutic areas, including as a scaffold for inhibitors of the KRAS G12C protein, a prominent target in oncology research . Researchers can utilize this acetamide-functionalized derivative in structure-activity relationship (SAR) studies, receptor signaling pathway analysis, and other pharmacological assays. This product is strictly for research and laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-8(2)5-19-9(3)6-20-11-12(17-14(19)20)18(4)15(24)21(13(11)23)7-10(16)22/h6,8H,5,7H2,1-4H3,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRNQGRDNGCXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes: The compound can be synthesized through a multi-step process involving the cyclization of intermediate molecules. Common starting materials include imidazole derivatives, purines, and acetic anhydride. Reaction conditions typically involve controlled temperatures, catalysts, and specific solvents to facilitate the desired transformations. Industrial production: On an industrial scale, the synthesis of 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide may require optimization of reaction conditions to ensure high yield and purity. Large-scale reactors, continuous flow systems, and automated monitoring may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. Its unique structure allows for diverse chemical reactivity. Common reagents and conditions: Common reagents used in reactions involving this compound include strong oxidizing agents, reducing agents, and electrophiles/nucleophiles for substitution reactions. Conditions such as controlled pH, temperature, and solvent choice are crucial for achieving desired outcomes. Major products: Reactions can yield a range of products, depending on the specific conditions and reagents used. Oxidation and reduction may modify the functional groups, while substitution reactions could lead to derivatives with different substituents on the imidazo[2,1-f]purine ring.

Scientific Research Applications

2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide finds applications in various fields: Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a building block for designing new compounds with potential activity. Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA. Medicine: Explored for its therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties. Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide involves binding to specific molecular targets within cells. The imidazo[2,1-f]purine core may interact with enzymes, receptors, or nucleic acids, modulating their activity. This interaction can trigger a cascade of biochemical pathways, leading to the compound's observed effects. The specific molecular targets and pathways vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name / Reference Core Structure Key Substituents Functional Group Notable Properties
Target Compound Imidazo[2,1-f]purin 8-Isobutyl, 1,7-dimethyl Acetamide Balanced lipophilicity; potential metabolic stability
[9-(3-Chloro-2-methylphenyl)-...]acetic acid Pyrimido[2,1-f]purin 9-(3-Chloro-2-methylphenyl) Carboxylic acid Increased polarity; possible renal excretion
N-[4-(Benzo[d]isothiazol-3-yl)piperazino-butyl] analog Purin Benzoisothiazol-piperazine chain Acetamide Extended chain may enhance CNS penetration
Benzyl 2-(9-(4-ethoxyphenyl)-...)acetate (Compound 76) Pyrimido[2,1-f]purin 9-(4-Ethoxyphenyl), benzyl ester Ester Prodrug likely hydrolyzed to acid in vivo
2-(1-methyl-2,4-dioxo-7,8-diphenyl-...)acetamide Imidazo[2,1-f]purin 7,8-Diphenyl, 1-methyl Acetamide High hydrophobicity; reduced solubility

Key Observations

Core Heterocycle Variations :

  • The imidazo[2,1-f]purin core (target compound) is structurally distinct from pyrimido[2,1-f]purin () and purin (). These differences influence electronic properties and binding interactions.
  • The diphenyl-substituted imidazo[2,1-f]purin analog () exhibits higher hydrophobicity than the target compound, likely reducing aqueous solubility .

Substituent Effects :

  • The 8-isobutyl group in the target compound provides moderate lipophilicity compared to bulky 3-chloro-2-methylphenyl () or 4-ethoxyphenyl () groups. This may optimize membrane permeability without excessive hydrophobicity.
  • Methyl groups at positions 1 and 7 (target) vs. diphenyl () or chlorophenyl () substituents suggest divergent steric effects on target binding.

Functional Group Impact: Acetamide (target) offers better metabolic stability compared to esters () or carboxylic acids (), which are prone to hydrolysis or rapid excretion, respectively.

Physicochemical Properties

  • Solubility : The target compound’s acetamide group likely confers moderate water solubility compared to carboxylic acids () or esters ().
  • LogP : Estimated higher than quinazoline analogs () due to the isobutyl group but lower than diphenyl-substituted imidazopurin ().

Biological Activity

2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic potential in various fields such as oncology and virology.

Synthesis

The compound can be synthesized through a multi-step process involving the cyclization of imidazole derivatives and purines. The general synthetic route includes:

  • Preparation of the Purine Core : Utilizing starting materials such as imidazole derivatives.
  • Functionalization : Introducing isobutyl and dimethyl groups.
  • Final Steps : Acetylation to yield the target compound.

These reactions typically require controlled temperatures and specific solvents to optimize yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

  • Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation. In vitro studies demonstrate that it induces apoptosis in cancer cell lines by activating caspase pathways .
  • Antiviral Activity : Preliminary evaluations suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell processes .
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

The mechanism by which this compound exerts its effects involves:

  • Interaction with Biological Macromolecules : The imidazo[2,1-f]purine core likely interacts with proteins and nucleic acids within cells. This interaction can modulate enzyme activity and influence signaling pathways critical for cell survival and proliferation.
  • Caspase Activation : The induction of apoptosis appears to be mediated by the activation of caspases, which are essential for programmed cell death. This pathway is pivotal in cancer therapy as it can lead to the selective elimination of malignant cells .

Comparative Analysis

To understand the uniqueness of this compound compared to other imidazo[2,1-f]purine derivatives, a comparative analysis was conducted:

Compound NameStructureAnticancer ActivityAntiviral Activity
This compoundStructureHighModerate
1,7-DimethylxanthineStructureModerateLow
8-Isobutyl-1,7-dimethyl-3-methylimidazo[2,1-f]purineStructureLowHigh

This table illustrates that while this compound exhibits significant anticancer activity compared to similar compounds.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Case Study 1 : A study involving breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM) .
  • Case Study 2 : In a viral infection model using HSV (Herpes Simplex Virus), the compound significantly reduced viral titers by up to 70% compared to untreated controls at a concentration of 10 µM.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetamide, and how can reaction yields be improved?

  • Methodology : Utilize imidazo[2,1-f]purine precursors (e.g., substituted acetonitrile derivatives) as key intermediates. Reaction conditions such as temperature (80–100°C), pH (neutral to mildly basic), and catalysts (e.g., K₂CO₃) are critical for cyclization and functional group incorporation. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .
  • Data Consideration : Monitor reaction progress using TLC and HPLC. Yields can be enhanced by optimizing solvent systems (e.g., DMF for polar intermediates) and avoiding prolonged heating to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • 1H/13C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • HRMS : Confirm molecular weight (expected [M+H]+ ~393.2) and isotopic patterns.
  • FT-IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodology : Perform density functional theory (DFT) calculations using Gaussian 09 at the B3LYP/6-31G(d) level to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution on the imidazo[2,1-f]purine core. Compare with experimental UV-Vis spectra for validation .

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